N-Cyclobutyl-2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Overview
Description
N-Cyclobutyl-2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a complex organic compound that features a cyclobutyl group, difluoro substitutions, and a dioxaborolan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclobutyl-2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 2,4-difluorobenzoic acid with cyclobutylamine under appropriate conditions.
Introduction of the Dioxaborolan Group: The dioxaborolan group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic ester reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-Cyclobutyl-2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the difluoro groups.
Coupling Reactions: The dioxaborolan moiety makes it suitable for Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Employed in substitution reactions.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides can yield biaryl compounds.
Scientific Research Applications
N-Cyclobutyl-2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-Cyclobutyl-2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets. The dioxaborolan group can act as a nucleophile, participating in various chemical reactions. The difluoro groups enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide
- N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
Uniqueness
N-Cyclobutyl-2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its combination of a cyclobutyl group and difluoro substitutions, which confer distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C17H22BF2NO3 |
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Molecular Weight |
337.2 g/mol |
IUPAC Name |
N-cyclobutyl-2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C17H22BF2NO3/c1-16(2)17(3,4)24-18(23-16)12-8-11(13(19)9-14(12)20)15(22)21-10-6-5-7-10/h8-10H,5-7H2,1-4H3,(H,21,22) |
InChI Key |
XGAQVUSUYFBMDO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)F)C(=O)NC3CCC3 |
Origin of Product |
United States |
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